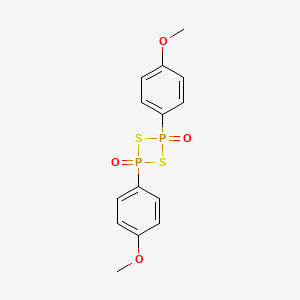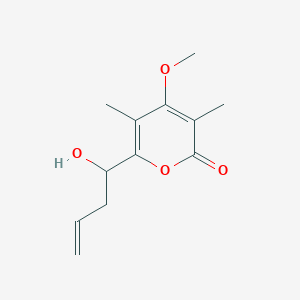
2-(Propan-2-yl)-1,3,2-oxathiaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propan-2-yl)-1,3,2-oxathiaborinane is an organoboron compound that features a unique oxathiaborinane ring structure
Vorbereitungsmethoden
The synthesis of 2-(Propan-2-yl)-1,3,2-oxathiaborinane typically involves the reaction of boronic acids with thiols under specific conditions. One common method includes the use of a boronic acid derivative and a thiol in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the oxathiaborinane ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
2-(Propan-2-yl)-1,3,2-oxathiaborinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxathiaborinane ring into simpler boron-containing compounds.
Substitution: The compound can participate in substitution reactions where the thiol group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Propan-2-yl)-1,3,2-oxathiaborinane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: The compound’s unique structure makes it a candidate for studying boron-based drug delivery systems and enzyme inhibitors.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is explored for use in materials science, particularly in the development of new polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 2-(Propan-2-yl)-1,3,2-oxathiaborinane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, making the compound useful in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
2-(Propan-2-yl)-1,3,2-oxathiaborinane can be compared with other boron-containing compounds such as boronic acids and boronates. Unlike these simpler compounds, this compound features a more complex ring structure, which imparts unique chemical properties and reactivity. Similar compounds include:
Boronic acids: Simple boron-containing compounds used in organic synthesis.
Boranes: Compounds with boron-hydrogen bonds, used in hydroboration reactions.
Borates: Boron-oxygen compounds with various industrial applications.
This unique structure and reactivity make this compound a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
116245-63-7 |
|---|---|
Molekularformel |
C6H13BOS |
Molekulargewicht |
144.05 g/mol |
IUPAC-Name |
2-propan-2-yl-1,3,2-oxathiaborinane |
InChI |
InChI=1S/C6H13BOS/c1-6(2)7-8-4-3-5-9-7/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
KGNVHHKDOVMQRB-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCCS1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


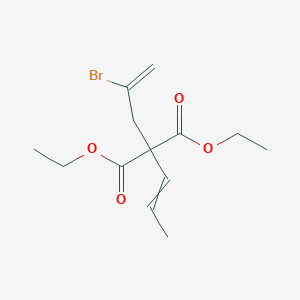

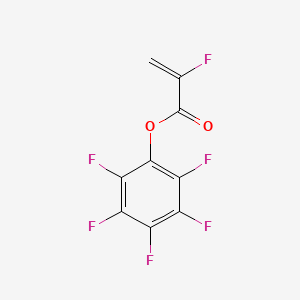
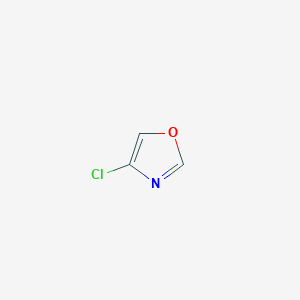
![Benzo[f]quinolin-7(4H)-one](/img/structure/B14295210.png)
![Methyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14295213.png)
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14295224.png)
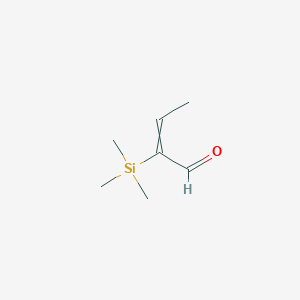
![N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14295235.png)

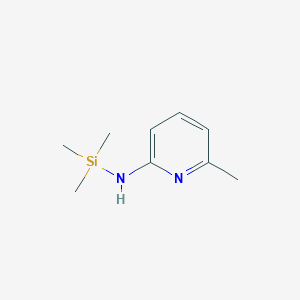
![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)
